N-Methyl Substitution and Imide H-Bond Donor Elimination
90946-20-6 carries an N-methyl group that replaces the imide N–H proton present in the unsubstituted parent 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (C7H3N3O2). This substitution reduces the hydrogen bond donor count from 1 to 0 while maintaining 4 H-bond acceptors, fundamentally altering solubility and crystal packing . The unsubstituted parent has a reported melting point of 246.7°C and boiling point of 484.3°C at 760 mmHg , whereas 90946-20-6 exhibits a boiling point of 435.4°C at 760 mmHg —a decrease of approximately 49°C. This difference has practical implications for purification by distillation and for solvent selection in reactions.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 0 H-bond donors |
| Comparator Or Baseline | 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (unsubstituted parent): 1 H-bond donor |
| Quantified Difference | Δ = −1 H-bond donor |
| Conditions | Calculated from molecular structure; supported by boiling point data |
Why This Matters
Removal of the H-bond donor alters solubility in polar protic solvents and affects chromatographic retention, which directly impacts purification strategy and formulation development.
